5-Oxohexanoic acid oxime
Description
Structure
3D Structure
Properties
CAS No. |
75790-49-7 |
|---|---|
Molecular Formula |
C6H11NO3 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
(5E)-5-hydroxyiminohexanoic acid |
InChI |
InChI=1S/C6H11NO3/c1-5(7-10)3-2-4-6(8)9/h10H,2-4H2,1H3,(H,8,9)/b7-5+ |
InChI Key |
PJYNLHFAFFMVMX-FNORWQNLSA-N |
SMILES |
CC(=NO)CCCC(=O)O |
Isomeric SMILES |
C/C(=N\O)/CCCC(=O)O |
Canonical SMILES |
CC(=NO)CCCC(=O)O |
Synonyms |
5-(hydroxyimino)hexanoic acid 5-ketohexanoic acid oxime 5-oxohexanoic acid oxime |
Origin of Product |
United States |
Fundamental Principles and Methodologies of Oxime Formation and Reactivity
Mechanistic Elucidation of Oximation Reactions from Carbonyl Compounds
The formation of an oxime from a carbonyl compound, such as the synthesis of 5-Oxohexanoic acid oxime from 5-oxohexanoic acid, is a well-established reaction in organic chemistry. wikipedia.org The reaction proceeds via a nucleophilic addition-elimination mechanism.
The process begins with the reaction of a carbonyl compound with hydroxylamine (B1172632) (NH₂OH). numberanalytics.com The nitrogen atom of hydroxylamine acts as a nucleophile and attacks the electrophilic carbonyl carbon. nih.gov This initial attack is often catalyzed by acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic. nih.gov The concurrent proton transfer from a general acid to the carbonyl oxygen facilitates the nucleophilic attack. nih.gov
The rate of oximation is pH-dependent. While acid catalysis accelerates the reaction, a pH that is too low can be detrimental. This is because hydroxylamine can be protonated, rendering it non-nucleophilic and thus slowing down or inhibiting the reaction. nih.gov For many oximation reactions, a pH of around 4.5 is considered optimal. nih.gov
A general mechanism for the acid-catalyzed formation of an oxime is depicted below:
Scheme 1: General Mechanism of Oximationnih.govProtonation of the Carbonyl Oxygen: An acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: The nitrogen atom of hydroxylamine attacks the carbonyl carbon.
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a hemiaminal intermediate.
Protonation of the Hydroxyl Group: The hydroxyl group of the hemiaminal is protonated by the acid catalyst.
Elimination of Water: The departure of a water molecule leads to the formation of a protonated oxime.
Deprotonation: A base (such as water) removes a proton from the nitrogen to yield the final oxime.
Catalytic Strategies and Reaction Conditions for Enhanced Oxime Synthesis
To improve the efficiency and yield of oxime synthesis, various catalytic strategies and reaction conditions have been developed. The choice of catalyst and conditions can significantly influence the reaction rate and selectivity. numberanalytics.com
Acid Catalysis: As mentioned, oximation is typically catalyzed by acids. nih.gov Weakly acidic conditions are often preferred to avoid the non-productive protonation of hydroxylamine.
Aniline (B41778) Catalysis: Aromatic amines, particularly aniline and its derivatives, have been identified as effective nucleophilic catalysts for oxime formation. nih.gov Aniline catalysis is generally more effective than that of aliphatic amines like glycine. nih.gov
Reaction Conditions:
pH Control: Maintaining an optimal pH is critical for maximizing the rate of oximation. nih.gov
Temperature: The reaction temperature can influence the rate of reaction. For the synthesis of 5-oxohexanoic acid from its precursors, optimal yields have been achieved at elevated temperatures (e.g., 230°C), though the subsequent oximation step is typically performed under milder conditions.
Solvent: The choice of solvent can affect the solubility of reactants and the stability of intermediates.
Table 1: Catalytic Strategies for Oxime Synthesis and Related Reactions
| Catalyst Type | Example(s) | Application | Reference(s) |
|---|---|---|---|
| Acid Catalysis | Weak Acids | General oximation reactions | |
| Nucleophilic Catalysis | Aniline and derivatives | Enhanced oxime formation | nih.gov |
| Noble Metal Catalysts | Pt, Pd | Hydrogenation of oximes to amines | mdpi.comencyclopedia.pub |
Stereochemical Outcomes and Isomerism in Oxime Formation from Ketones
When a ketone with two different substituents on the carbonyl carbon (an unsymmetrical ketone) reacts with hydroxylamine, the resulting ketoxime can exist as two geometric isomers. This is due to the restricted rotation around the carbon-nitrogen double bond (C=N). wikipedia.org These isomers are designated as E and Z based on the Cahn-Ingold-Prelog priority rules. An older terminology, syn and anti, was also used to describe the spatial relationship of the hydroxyl group relative to one of the substituents. wikipedia.org
For this compound, the ketone precursor is 5-oxohexanoic acid. The carbon at the 5-position is attached to a methyl group and a butyric acid chain. Since these two groups are different, the resulting oxime can exist as two geometric isomers. The IUPAC name (5E)-5-hydroxyiminohexanoic acid specifies the E isomer.
The ratio of the E and Z isomers formed can be influenced by several factors, including:
Reaction Conditions: The temperature, solvent, and catalyst can affect the kinetic versus thermodynamic control of the reaction, leading to different isomer ratios.
Steric Hindrance: The relative size of the substituents on the ketone can influence which isomer is preferentially formed. The bulkier group will tend to be anti (trans) to the hydroxyl group to minimize steric strain.
Electronic Effects: The electronic properties of the substituents can also play a role in determining the isomer ratio.
The separation of these isomers can often be achieved using standard laboratory techniques such as chromatography. wikipedia.org The stereochemistry of the oxime can be crucial for its subsequent reactivity and biological activity. For example, in the Beckmann rearrangement, it is the group anti to the hydroxyl group that migrates. wikipedia.org
Conformational Dynamics of Oxime Functional Groups in Organic Molecules
Theoretical studies using computational methods like Density Functional Theory (DFT) and semi-empirical methods have been employed to investigate the conformational preferences of oximes. acs.orgscielo.br These studies have shown that the relative energies of the different conformers can be influenced by factors such as intramolecular hydrogen bonding and steric interactions. acs.org
The conformation of an oxime can be critical for its biological activity. For instance, the ability of an oxime to act as a reactivator for inhibited acetylcholinesterase is highly dependent on it adopting an appropriate conformation to fit into the active site of the enzyme. scielo.br
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 5-Oxohexanoic acid |
| Hydroxylamine |
| Aniline |
| Glycine |
| Platinum |
| Palladium |
| Cobalt |
| Nickel |
| Raney Ni |
Synthetic Pathways and Advanced Preparation of 5 Oxohexanoic Acid Oxime
Direct Oximation of 5-Oxohexanoic Acid: Optimization of Reaction Parameters
The direct oximation of 5-oxohexanoic acid is a primary method for the synthesis of its corresponding oxime. This reaction involves the treatment of 5-oxohexanoic acid with hydroxylamine (B1172632), converting the ketone group at the 5-position into an oxime functional group (-NOH). The efficiency and selectivity of this conversion are highly dependent on the optimization of several key reaction parameters.
Standard protocols for this oximation reaction typically occur under weakly acidic conditions. The control of pH is a critical factor, with an optimal range generally falling between pH 4 and 6. This acidic environment facilitates the nucleophilic addition of hydroxylamine to the ketone's carbonyl group, leading to the formation of a Schiff base intermediate which then tautomerizes to the more stable oxime. Maintaining the pH within this range is crucial to accelerate the desired imine formation while minimizing potential side reactions such as hydrolysis.
The choice of solvent also plays a significant role in the reaction's success. Polar aprotic solvents, such as ethanol (B145695) or dimethylformamide (DMF), are often employed to ensure the homogeneity of the reaction mixture, thereby enhancing the reaction rate and yield. Stoichiometry is another important consideration, with a 1:1 molar ratio of 5-oxohexanoic acid to hydroxylamine typically being used.
To ensure the successful formation of the desired product and to assess its purity, monitoring the reaction's progress is essential. Techniques such as Fourier-transform infrared (FT-IR) spectroscopy or proton nuclear magnetic resonance (¹H NMR) spectroscopy are invaluable for confirming the formation of the C=N bond characteristic of the oxime.
For a more systematic approach to optimizing the synthesis of oximes, response surface methodology (RSM), such as the Box-Behnken design (BBD), can be employed. This statistical method allows for the modeling of the interactions between different variables, including reaction temperature, the molar ratio of reactants, and the type and concentration of any catalyst used. By analyzing the data using analysis of variance (ANOVA), optimal conditions can be determined to maximize the yield and purity of the 5-oxohexanoic acid oxime.
Table 1: Key Parameters for the Direct Oximation of 5-Oxohexanoic Acid
| Parameter | Optimal Condition/Range | Rationale |
| pH | 4 - 6 | Accelerates imine formation while minimizing hydrolysis. |
| Solvent | Polar aprotic (e.g., ethanol, DMF) | Enhances the homogeneity of the reaction mixture. |
| Stoichiometry | 1:1 molar ratio (ketone:hydroxylamine) | Ensures efficient conversion without excess reagents. |
| Monitoring | FT-IR, ¹H NMR | Confirms the formation of the C=N bond of the oxime. |
Chemo- and Regioselective Approaches for the Synthesis of this compound
The synthesis of this compound presents a challenge in chemoselectivity due to the presence of two reactive functional groups: a ketone and a carboxylic acid. To achieve the desired oximation at the ketone position without affecting the carboxylic acid, careful selection of reaction conditions is paramount.
The use of hydroxylamine under weakly acidic conditions, as described in the direct oximation method, is inherently a chemoselective process. The nucleophilicity of the nitrogen atom in hydroxylamine is directed towards the electrophilic carbon of the ketone, while the carboxylic acid group remains largely unreactive under these conditions.
For more complex syntheses or when dealing with more sensitive substrates, protecting group strategies can be employed to ensure chemoselectivity. While not always necessary for the direct oximation of 5-oxohexanoic acid, in cases where the carboxylic acid might interfere with subsequent reaction steps, it can be temporarily converted into an ester. This protects the carboxylic acid from unwanted reactions, and the protecting group can be removed later in the synthetic sequence.
Regioselectivity is not a primary concern in the synthesis of this compound itself, as there is only one ketone group. However, in the synthesis of related or more complex molecules with multiple potential reaction sites, regioselective methods would be crucial.
Preparation of Functionalized 5-Oxohexanoic Acid Derivatives for Subsequent Oximation
In some synthetic strategies, it may be advantageous to introduce other functional groups onto the 5-oxohexanoic acid backbone before the oximation step. This approach allows for the creation of a diverse range of functionalized oximes.
One common strategy is the esterification of the carboxylic acid group of 5-oxohexanoic acid. smolecule.com The resulting esters can then be subjected to oximation to yield the corresponding this compound esters. This can be useful for modifying the solubility of the molecule or for use in subsequent reactions where a free carboxylic acid might be problematic.
Another approach involves the introduction of substituents at other positions on the carbon chain. For example, the synthesis of 4-acetyl-5-oxohexanoic acid has been reported through the acetylation of 5-oxohexanoic acid. smolecule.com This introduces a second keto group, which would lead to the formation of a dioxime upon reaction with hydroxylamine.
The synthesis of the parent 5-oxohexanoic acid itself can be achieved through various methods, including the Michael addition of acetone (B3395972) to an acrylate (B77674), a reaction that can be catalyzed by basic catalysts. google.com
The ability to functionalize 5-oxohexanoic acid prior to oximation provides a versatile platform for the synthesis of a wide array of oxime derivatives with tailored properties for various applications.
Development of Scalable Synthetic Procedures for this compound and Analogues
The development of scalable synthetic procedures is crucial for the industrial production of this compound and its analogues. This requires a focus on cost-effective starting materials, efficient reaction conditions, and high-yielding processes.
A patented process for the preparation of 5-oxohexanoic acid and its derivatives involves the reaction of acetone with an acrylic acid compound in the presence of a basic catalyst and mesityl oxide. google.com This method is designed to be scalable and provides good yields of the desired product. google.com
For the oximation step, the principles of process optimization, as discussed in section 3.1, are directly applicable to large-scale synthesis. Continuous flow reactors can offer advantages over batch processes for large-scale production, providing better control over reaction parameters and potentially higher throughput.
The purification of the final product on a large scale is also a critical consideration. Crystallization is a common method for purifying solid compounds like this compound. The choice of an appropriate solvent system is key to achieving high purity and yield.
The development of scalable syntheses for oxime-based compounds has been explored in other contexts, such as the production of hormone dimers. nih.gov These studies often focus on "click chemistry" reactions, which are known for their high efficiency and scalability. nih.gov While not directly applied to this compound in the provided context, these principles could be adapted for its large-scale production.
The synthesis of related compounds, such as ε-caprolactam, which is produced from the Beckmann rearrangement of cyclohexanone (B45756) oxime, has been extensively optimized for industrial-scale production. atamankimya.com The methods used in the large-scale synthesis of cyclohexanone oxime, including the use of specific catalysts and reaction conditions, could provide valuable insights for the scalable production of this compound. atamankimya.com
Reactivity and Mechanistic Investigations of the 5 Oxohexanoic Acid Oxime Moiety
Detailed Mechanistic Studies of Beckmann Rearrangements and Cleavages Involving Related Oximes
The Beckmann rearrangement is a classic acid-catalyzed transformation of an oxime into an amide. wikipedia.orglibretexts.orgslideshare.net For 5-oxohexanoic acid oxime, a ketoxime, this rearrangement would lead to a substituted amide. The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). byjus.commasterorganicchemistry.com This is followed by a stereospecific migration of the alkyl group that is anti-periplanar to the leaving group on the nitrogen atom. wikipedia.orgpw.live This concerted migration results in the formation of a nitrilium ion intermediate, which is then attacked by water. Subsequent deprotonation and tautomerization yield the final amide product. byjus.commasterorganicchemistry.com
The stereochemistry of the starting oxime is crucial as it dictates the structure of the resulting amide. For this compound, two geometric isomers exist, (E) and (Z). The migration of the group anti to the hydroxyl group determines the product. Migration of the C4-carbon chain would lead to a substituted ε-caprolactam derivative, while migration of the methyl group would result in an N-substituted acetamide (B32628) derivative.
A competing reaction to the Beckmann rearrangement is the Beckmann fragmentation, also known as an "abnormal" Beckmann rearrangement. wikipedia.orgstackexchange.com This pathway is favored when the group anti to the oxime hydroxyl can form a stable carbocation. stackexchange.com In the case of this compound, if the alkyl group at the α-position can stabilize a positive charge, cleavage of the carbon-carbon bond can occur, leading to a nitrile and a carbocation. sigmaaldrich.comnih.govpharm.or.jp The careful selection of reagents and reaction conditions can influence whether rearrangement or fragmentation is the predominant pathway. wikipedia.org
Table 1: Reagents for Beckmann Rearrangement
| Reagent | Description | Reference |
| Concentrated Sulfuric Acid (H₂SO₄) | A classic and common acidic catalyst for the rearrangement. | slideshare.netpw.live |
| Phosphorus Pentachloride (PCl₅) | Converts the hydroxyl group into a better leaving group. | wikipedia.orgslideshare.net |
| Thionyl Chloride (SOCl₂) | Another reagent used to activate the oxime hydroxyl group. | wikipedia.org |
| Cyanuric Chloride | Can be used with a co-catalyst like zinc chloride for a catalytic process. | wikipedia.org |
Synthetic Transformations of the Oxime Functionality to Diverse Nitrogen-Containing Compounds
The oxime group in this compound is a versatile precursor for various nitrogen-containing functional groups.
Amines: Primary amines can be synthesized through the reduction of oximes. derpharmachemica.com This transformation can be achieved using several methods, including catalytic hydrogenation (e.g., with H₂ over a metal catalyst like Pd, Pt, or Ni), reduction with metal hydrides like lithium aluminum hydride (LiAlH₄) or diborane (B8814927) (B₂H₆), or using active metals such as sodium in alcohol. jove.comacs.orgjove.com The reduction of an oxime first yields a hydroxylamine (B1172632), which is then further reduced to the amine. acs.org
Amides: As discussed previously, the Beckmann rearrangement is the primary method for converting ketoximes like this compound into substituted amides. byjus.commasterorganicchemistry.com A variety of acid catalysts can promote this rearrangement. pw.live
Nitriles: While the Beckmann fragmentation of ketoximes can lead to nitriles, this typically requires a specific substrate structure that can stabilize a carbocation. stackexchange.com A more general method for converting oximes to nitriles is through dehydration. This is more common for aldoximes but can be applied to ketoximes under certain conditions. Reagents such as the Burgess reagent or catalytic systems like triphenylphosphine (B44618) oxide with oxalyl chloride can effect this transformation. researchgate.netthieme-connect.comaip.org
Table 2: Reagents for Oxime Transformations
| Transformation | Reagent(s) | Product | Reference |
| Reduction | Catalytic Hydrogenation (H₂/Pd), LiAlH₄, Diborane | Amine | jove.comacs.orgjove.com |
| Rearrangement | H₂SO₄, PCl₅, SOCl₂ | Amide | wikipedia.orgpw.live |
| Dehydration | Burgess Reagent, Ph₃PO/Oxalyl Chloride | Nitrile | researchgate.netthieme-connect.comaip.org |
Cyclization and Heterocycle Formation via Intramolecular Reactions of this compound
The structure of this compound, containing both an oxime and a carboxylic acid separated by a flexible alkyl chain, is well-suited for intramolecular cyclization reactions to form nitrogen-containing heterocycles. Such reactions are valuable for synthesizing complex molecules like alkaloids and pharmaceuticals. ijprajournal.com
One potential pathway involves the formation of an iminyl radical from the oxime, which can then undergo intramolecular cyclization. nsf.govmdpi.com For instance, activation of the oxime, perhaps through conversion to an oxime ester, followed by a single-electron transfer (SET) process catalyzed by a transition metal like copper or iron, can generate an iminyl radical. This radical could then attack the alkyl chain, leading to a six-membered ring system. Subsequent steps would yield a piperidine (B6355638) derivative. mdpi.comrsc.org
Another possibility is an aza-Heck type cyclization. chinesechemsoc.org If the molecule contains a site of unsaturation, which could be introduced via modification of the carboxylic acid, an intramolecular palladium- or nickel-catalyzed cyclization of an oxime ester could lead to the formation of functionalized dihydroindoles or related heterocyclic structures. chinesechemsoc.org
Furthermore, under basic conditions, the nucleophilic nitrogen of the oxime could potentially attack the carbonyl of the carboxylic acid (or an activated derivative like an ester), leading to the formation of a cyclic imide or related heterocycle, although this is a less common pathway for oximes themselves. The reaction of γ-δ-alkynyl oximes to form pyridinols under basic conditions suggests that intramolecular nucleophilic attack is a viable pathway. mdpi.com
Selective Functional Group Interconversions of the Carboxylic Acid Portion in the Oxime Derivative
The presence of two reactive functional groups, the oxime and the carboxylic acid, in this compound presents a challenge and an opportunity for chemoselective transformations.
Esterification: The carboxylic acid can be selectively converted to an ester while leaving the oxime group intact. This typically requires mild conditions to avoid triggering a Beckmann rearrangement. Standard esterification methods using an alcohol with a catalytic amount of acid might be problematic. However, using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) with N-methylmorpholine (NMM) can facilitate the formation of an ester by activating the carboxylic acid for nucleophilic attack by an alcohol under neutral or basic conditions. derpharmachemica.comderpharmachemica.com
Amide Formation: Similar to esterification, the carboxylic acid can be converted to an amide by reacting it with an amine using a peptide coupling reagent. These reagents, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), activate the carboxylic acid to form an active ester in situ, which then readily reacts with an amine. researchgate.net This avoids the harsh conditions that might affect the oxime moiety.
Reduction: Selectively reducing the carboxylic acid to an alcohol in the presence of an oxime is challenging, as many reducing agents for carboxylic acids (like LiAlH₄) will also reduce the oxime. jove.com A potential strategy would be to first protect the oxime group, for example, by converting it to an oxime ether. Following protection, a reagent like borane-tetrahydrofuran (B86392) complex (BH₃·THF), which is often used for the selective reduction of carboxylic acids, could be employed. A final deprotection step would then yield the hydroxy-oxime.
Applications of 5 Oxohexanoic Acid Oxime in Advanced Chemical Synthesis and Bioconjugation Research
Utilization of 5-Oxohexanoic Acid Oxime as a Building Block in Multi-Component Reactions
While this compound itself is not directly reported as a primary component in multicomponent reactions (MCRs), its precursor, 5-oxohexanoic acid (also known as 4-acetylbutyric acid), serves as a highly valuable bifunctional building block. ebi.ac.ukebi.ac.uk The presence of both a ketone and a carboxylic acid group within the same molecule allows it to participate in elegant one-pot syntheses of complex heterocyclic structures. d-nb.info
Specifically, 5-oxohexanoic acid has been successfully employed in the Ugi multicomponent reaction. researchgate.netthieme-connect.com In a two-step process, an Ugi-azide reaction involving 5-oxohexanoic acid, various primary amines, isocyanides, and an azide (B81097) source like azidotrimethylsilane (B126382) yields a linear intermediate. researchgate.net This intermediate can then undergo an intramolecular amidation, facilitated by a coupling reagent, to form novel δ-lactam tetrazole scaffolds. researchgate.netthieme-connect.com This strategy highlights the utility of the keto-acid backbone in rapidly assembling diverse molecular architectures that are of significant interest in medicinal chemistry. researchgate.netthieme-connect.com Research has demonstrated that this method can produce δ-lactam products in moderate yields. thieme-connect.com The Ugi reaction, a cornerstone of MCRs, is renowned for its ability to generate peptide-like structures, and the use of ketoacids like 5-oxohexanoic acid expands its scope to create unique cyclic peptidomimetics. d-nb.infobeilstein-journals.org
Role in the Construction of Complex Molecular Architectures and Polymer Systems
The oxime linkage, formed from the reaction of a ketone like 5-oxohexanoic acid with a hydroxylamine (B1172632) derivative, is a key component in constructing dynamic and complex polymer systems. rsc.org The ability to form reversible or "dynamic-covalent" oxime bonds allows for the creation of materials that can adapt, reconfigure, or self-repair in response to specific stimuli. rsc.orgrsc.org
A significant application is in the synthesis of macromolecular stars. rsc.org The general strategy involves the initial preparation of polymers containing ketone functionalities, which can be achieved by incorporating monomers derived from or similar to 5-oxohexanoic acid. These keto-functional block copolymers, often amphiphilic, can self-assemble into micelles in aqueous solutions. rsc.org The subsequent addition of a small molecule crosslinker containing at least two alkoxyamine groups triggers the formation of oxime bonds within the micellar cores, resulting in core-crosslinked star polymers. rsc.org
The reversibility of these oxime linkages is a critical feature. rsc.org The macromolecular stars can be dissociated back into individual polymer chains through competitive exchange by introducing an excess of a monofunctional alkoxyamine or a simple carbonyl compound under specific conditions, such as elevated temperature or acidic pH. rsc.org This dynamic nature, where bonds can be exchanged without net degradation of the polymer, is central to the field of vitrimers and other smart materials. escholarship.orgpku.edu.cn Poly(oxime-ester) vitrimers, for instance, exhibit associative bond exchange reactions that enable them to be reprocessed and recycled. escholarship.org
Methodological Advancements in Bioconjugation Strategies Employing Oxime Ligation with 5-Oxohexanoic Acid Derivatives
Oxime ligation is a premier bioorthogonal reaction, valued for its high chemoselectivity and the stability of the resulting oxime bond. nih.gov This reaction involves the clean condensation of a carbonyl group (an aldehyde or a ketone) with an aminooxy group to form an oxime linkage. nih.gov Derivatives of 5-oxohexanoic acid, which feature a ketone, are prime substrates for this conjugation method, enabling the precise attachment of biomolecules, polymers, or imaging agents. nih.govnih.gov
A major advancement in the field has been the development of catalysts to accelerate the reaction, which is crucial for time-sensitive applications like radiolabeling or when working with dilute solutions of sensitive proteins. nih.govacs.orgresearchgate.net While the reaction proceeds optimally at an acidic pH of 4-5, many biomolecules require neutral conditions (pH ~7) to maintain their structure and function. acs.orgresearchgate.net Aniline (B41778) and its derivatives have emerged as highly effective nucleophilic catalysts that significantly enhance the rate of oxime formation at neutral pH. acs.orgresearchgate.net The mechanism involves the catalyst forming a more reactive Schiff base intermediate with the carbonyl compound, which is then rapidly attacked by the aminooxy molecule. researchgate.net Research has shown that p-substituted anilines with electron-donating groups are superior catalysts at pH 7. acs.org For example, p-phenylenediamine (B122844) at low millimolar concentrations can increase the rate of protein PEGylation by over 100-fold compared to the uncatalyzed reaction at neutral pH. acs.orgresearchgate.net These methodological improvements have expanded the scope of oxime ligation, making it a more versatile and powerful tool for creating complex bioconjugates under mild, physiologically relevant conditions. nih.govacs.org
Table 1: Methodological Advancements in Catalyzed Oxime Ligation for Bioconjugation
| Catalyst | Typical pH Range | Key Advancement/Observation | Reference(s) |
|---|---|---|---|
| Uncatalyzed | 4-5 (Optimal) | Baseline reaction; slow at neutral pH and low concentrations. | acs.org |
| Aniline | 4-7 | Established nucleophilic catalyst, enhances rate at neutral pH but can still be slow. | acs.orgresearchgate.net |
| p-Phenylenediamine | 4-7 | Superior catalyst to aniline at neutral pH; highly effective even at low (2 mM) concentrations. | acs.org |
| m-Phenylenediamine | ~7.3 | Shown to be more efficient than aniline for ligating both aldehydes and ketones at physiological pH. | nih.gov |
| Anthranilic Acid Derivatives | ~7 | Reported as alternative catalysts with improved properties for small molecule ligations. | acs.org |
Exploration of Oxime Motifs in the Research of Novel Materials and Photosensitive Compositions
The oxime motif is a cornerstone in the development of advanced photosensitive materials, particularly when it is part of an oxime ester structure. researchgate.netnih.gov These compounds are widely utilized as Type I photoinitiators for free-radical polymerization and as photoacid generators (PAGs) in chemically amplified photoresists used in microlithography. nih.govgoogle.comspiedigitallibrary.org
The functionality of oxime esters relies on the photo-lability of the N–O bond. researchgate.netnih.gov Upon exposure to light of a suitable wavelength (typically UV or visible), this bond undergoes cleavage to produce two types of radicals: an iminyl radical and an acyloxy radical. researchgate.net The acyloxy radical can subsequently undergo decarboxylation to form another reactive radical species. rsc.org These generated free radicals are highly efficient at initiating the polymerization of acrylic or other vinyl monomers, making oxime esters essential components in inks, coatings, and materials for 3D printing. researchgate.netuniv-amu.fr
In the context of PAGs for semiconductor manufacturing, oxime sulfonates are a critical class of non-ionic PAGs. spiedigitallibrary.orgjst.go.jpresearchgate.net When irradiated, they generate a strong acid that catalyzes a deprotection reaction in the surrounding polymer matrix, changing its solubility and allowing for the creation of high-resolution patterns. google.comspiedigitallibrary.org The performance of these materials, including their light absorption characteristics and radical generation efficiency, can be precisely tuned by modifying the chemical structure of the oxime ester, for instance, by attaching different aromatic groups like naphthalene, phenothiazine, or carbazole. nih.govuniv-amu.frrsc.org
Table 2: Applications of Oxime Ester Motifs in Photosensitive Materials
| Oxime Ester Type | Application | Mechanism of Action | Reference(s) |
|---|---|---|---|
| Aromatic/Heterocyclic Oxime Esters | Photoinitiators for free radical polymerization (e.g., in 3D printing, coatings). | N-O bond cleavage upon light exposure generates iminyl and alkyl/aryl radicals that initiate polymerization. | researchgate.netnih.govrsc.orgrsc.org |
| Oxime Sulfonates | Photoacid Generators (PAGs) for chemically amplified photoresists (e.g., deep UV lithography). | Photolysis of the N-O bond generates a sulfonic acid, which catalyzes chemical changes in a polymer matrix. | google.comspiedigitallibrary.orgjst.go.jpresearchgate.net |
| Alicyclic Oxime Esters | Photoacid Generators (PAGs) for deep UV applications. | Designed to have good transparency in the DUV region while maintaining high acid generation quantum yields. | jst.go.jpresearchgate.net |
| Latent Aromatic Oxime Esters | Two-Stage Photobase Generators (PBGs) for advanced lithography. | An aliphatic oxime ester (inactive) undergoes a photoreaction to form an aromatic oxime ester, which is an active PBG. | acs.org |
Analytical and Spectroscopic Methodologies for the Characterization of 5 Oxohexanoic Acid Oxime
Chromatographic Techniques for Separation, Isolation, and Purity Assessment of Oxime Derivatives
Chromatographic methods are indispensable for separating 5-oxohexanoic acid oxime from reaction mixtures, isolating it in a pure form, and assessing its purity. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the primary techniques employed for these purposes.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For oxime derivatives, including this compound, derivatization is often necessary to increase their volatility and improve chromatographic behavior. A common approach involves the conversion of the oxime to a more volatile silyl (B83357) derivative, such as a trimethylsilyl (B98337) (TMS) ether. nih.govastm.orgasme.org This two-step derivatization, involving oximation followed by silylation, prevents the formation of multiple derivatives that can occur with keto-enol tautomerism. uni-graz.at The resulting oxime-TMS derivatives exhibit improved peak shapes and increased retention times, which can help to avoid co-elution with other compounds in the sample. nih.govastm.orgasme.org The mass spectrometer then provides detailed structural information based on the fragmentation pattern of the derivatized molecule, allowing for confident identification. The purity of the compound can be determined by the relative area of the corresponding peak in the chromatogram. google.com
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for the analysis of a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. Reversed-phase HPLC is frequently used for the separation of oxime derivatives. nih.govresearchgate.net The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase. The composition of the mobile phase, often a mixture of water and organic solvents like acetonitrile (B52724) or methanol, can be optimized to achieve efficient separation of the target oxime from impurities. researchgate.netias.ac.in UV detection is commonly employed, as the oxime functionality often provides a chromophore that absorbs in the UV region. nih.gov The purity of the isolated this compound can be assessed by the peak area percentage in the chromatogram. For complex mixtures, stability-indicating HPLC methods can be developed to separate the main compound from its potential degradation products. researchgate.net
Interactive Table: Chromatographic Methods for Oxime Analysis
| Technique | Derivatization | Purpose | Key Advantages |
|---|---|---|---|
| GC-MS | Oximation followed by silylation (e.g., TMS ethers) nih.govastm.orgasme.org | Separation, Identification, Purity Assessment | High resolution, provides structural information, prevents multiple derivative formation uni-graz.at |
| HPLC | Often not required, but can be used | Separation, Isolation, Purity Assessment | Versatile, suitable for non-volatile compounds, various detection methods available (e.g., UV) nih.govresearchgate.net |
Advanced Spectroscopic Approaches for Comprehensive Structural Elucidation of the Oxime Functionality
Spectroscopic techniques are fundamental for the unambiguous structural confirmation of this compound. Nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) each provide unique and complementary information about the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of this compound. In the ¹H NMR spectrum, the proton of the oxime hydroxyl group (N-OH) typically appears as a singlet at a characteristic chemical shift. scispace.com The presence and splitting patterns of other signals corresponding to the protons in the alkyl chain provide information about the carbon skeleton. ¹³C NMR spectroscopy confirms the conversion of the ketone to the oxime by the disappearance of the ketonic carbonyl carbon signal and the appearance of a new signal for the C=N carbon of the oxime group. scispace.comnih.gov Two-dimensional NMR techniques can be employed for more complex structures to establish connectivity between protons and carbons. uoa.gr
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands confirming the presence of the oxime and carboxylic acid functionalities. Key vibrational frequencies to look for include the C=N stretching of the oxime group and the broad O-H stretching of the carboxylic acid. The disappearance of the strong C=O stretching band of the starting ketone provides evidence of a successful oximation reaction. scispace.com
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula of this compound. researchgate.net The fragmentation pattern observed in the mass spectrum is characteristic of the oxime functionality. Common fragmentation pathways for oximes include the loss of a hydroxyl radical. cdnsciencepub.com The McLafferty rearrangement is another significant fragmentation reaction observed for some oximes. nih.govlouisville.edu The study of these fragmentation patterns can provide valuable insights into the structure of the molecule. nih.gov
Interactive Table: Spectroscopic Data for Oxime Characterization
| Technique | Information Provided | Key Features for this compound |
|---|---|---|
| NMR Spectroscopy | Detailed molecular structure, connectivity of atoms | ¹H NMR: Signal for N-OH proton. ¹³C NMR: Signal for C=N carbon. scispace.comnih.gov |
| IR Spectroscopy | Identification of functional groups | C=N stretching vibration, broad O-H stretching of the carboxylic acid. scispace.com |
| Mass Spectrometry | Molecular weight, fragmentation pattern, elemental composition (HRMS) | Molecular ion peak, characteristic fragment ions (e.g., loss of •OH). researchgate.netcdnsciencepub.com |
Development of Derivatization Methods for Enhanced Analytical Detection and Quantitation of Oxoacids via Oxime Formation
The analysis of oxoacids, including 5-oxohexanoic acid, in biological and environmental samples is often challenging due to their low volatility, thermal instability, and sometimes poor chromatographic properties. Derivatization to form oximes is a widely used strategy to overcome these analytical hurdles and enhance their detection and quantitation.
The reaction of a keto group with a hydroxylamine (B1172632) derivative to form an oxime is a highly chemoselective process that proceeds under mild conditions. nih.gov This derivatization serves several purposes:
Improved Stability and Volatility for GC-MS: As mentioned earlier, converting the keto group to an oxime, often followed by silylation of the carboxylic acid and oxime hydroxyl groups, significantly increases the volatility and thermal stability of the analyte, making it suitable for GC-MS analysis. nih.govuni-graz.at
Enhanced Ionization Efficiency for LC-MS/MS: For liquid chromatography-tandem mass spectrometry (LC-MS/MS), derivatization can introduce a readily ionizable group, thereby increasing the sensitivity of the analysis. upf.edunih.gov For example, derivatization with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) introduces a group that ionizes efficiently in negative ion chemical ionization mode, leading to lower detection limits. nih.govresearchgate.net
Introduction of a Chromophore or Fluorophore: For HPLC with UV or fluorescence detection, derivatization can be used to attach a chromophoric or fluorophoric tag to the molecule, enhancing its detectability.
The choice of derivatizing agent depends on the analytical technique to be used and the specific requirements of the analysis. Common derivatizing agents for oxime formation include hydroxylamine, O-methylhydroxylamine, and PFBHA. uni-graz.at The reaction conditions, such as pH and temperature, need to be carefully optimized to ensure complete derivatization and avoid the formation of byproducts.
Quantitative Analytical Methodologies for Complex Mixtures Containing this compound
The accurate quantification of this compound in complex matrices, such as biological fluids or environmental samples, requires robust and validated analytical methods. LC-MS/MS is often the method of choice for this purpose due to its high sensitivity, selectivity, and specificity. nih.gov
A typical quantitative LC-MS/MS method involves the following steps:
Sample Preparation: This may include extraction of the analyte from the matrix, followed by derivatization to the oxime if necessary. The use of an internal standard, ideally a stable isotope-labeled version of the analyte, is crucial for accurate quantification as it compensates for variations in sample preparation and instrument response. nih.gov
Chromatographic Separation: An optimized HPLC method is used to separate the this compound from other components in the sample extract.
Mass Spectrometric Detection: The mass spectrometer is operated in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. In this mode, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of the derivatized oxime) is selected and fragmented, and a specific product ion is monitored. researchgate.netnih.gov This highly selective detection method minimizes interference from co-eluting compounds.
Quantification: A calibration curve is constructed by analyzing a series of standards with known concentrations of the analyte and a constant concentration of the internal standard. The concentration of this compound in the unknown sample is then determined by comparing its peak area ratio to the internal standard with the calibration curve.
The method must be validated according to established guidelines to ensure its accuracy, precision, linearity, and sensitivity (limit of detection and limit of quantification). researchgate.netoup.com This validation process is essential for reliable and reproducible quantitative results.
Interactive Table: Quantitative Analysis of this compound
| Step | Methodology | Purpose |
|---|---|---|
| Sample Preparation | Extraction, Derivatization, Addition of Internal Standard | Isolate analyte, improve analytical properties, ensure accuracy nih.gov |
| Chromatographic Separation | HPLC | Separate analyte from matrix components |
| Mass Spectrometric Detection | LC-MS/MS (SRM/MRM) | Highly selective and sensitive detection researchgate.netnih.gov |
| Quantification | Calibration Curve | Determine the concentration of the analyte |
| Method Validation | Accuracy, Precision, Linearity, Sensitivity | Ensure reliability and reproducibility of the method researchgate.netoup.com |
Computational and Theoretical Studies on 5 Oxohexanoic Acid Oxime
Quantum Chemical Calculations for Prediction of Electronic Structure and Reactivity Profiles
Quantum chemical calculations are fundamental to understanding the electronic landscape of a molecule. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to determine the geometric and electronic structures of organic compounds, including oximes. A structural, spectroscopic, and computational study of a series of other oximes has demonstrated the utility of these methods in investigating geometric and structural changes. researchgate.net
For 5-Oxohexanoic acid oxime, these calculations can predict key parameters that govern its reactivity. The distribution of electron density, for instance, can be visualized through the molecular electrostatic potential (MEP), identifying regions susceptible to nucleophilic or electrophilic attack. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of a molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO energy gap is a significant factor in determining molecular stability and reactivity.
A hypothetical table of calculated electronic properties for this compound, based on typical results from DFT calculations, is presented below.
| Property | Calculated Value (Illustrative) | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | 1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 7.7 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 2.8 D | Influences intermolecular interactions and solubility |
| Molecular Electrostatic Potential (MEP) | Red regions (negative potential) near oxygen and nitrogen atoms; Blue regions (positive potential) near hydrogen atoms. | Predicts sites for electrophilic and nucleophilic attack |
This table contains hypothetical data for illustrative purposes.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations offer a powerful approach to explore the conformational landscape and dynamics of molecules over time. By simulating the physical movements of atoms, MD can reveal the preferred three-dimensional structures of a molecule and the nature of its interactions with its environment. mdpi.com For flexible molecules like this compound, which possesses a rotatable alkyl chain, MD simulations are particularly insightful.
These simulations can identify the most stable conformers and the energy barriers between them, providing a comprehensive picture of the molecule's flexibility. Furthermore, when simulated in a solvent, such as water, MD can elucidate the patterns of intermolecular hydrogen bonding and other non-covalent interactions that are crucial for understanding its behavior in solution. Ab initio molecular dynamics (AIMD) can be particularly useful in accounting for complex intermolecular interactions that stabilize various conformers. nih.gov
An illustrative summary of potential findings from a conformational analysis of this compound is provided in the table below.
| Conformer | Relative Energy (kcal/mol) (Illustrative) | Key Dihedral Angle(s) (Illustrative) | Population (%) (Illustrative) |
| 1 (Extended Chain) | 0.0 | C2-C3-C4-C5: 180° | 65 |
| 2 (Folded Chain) | 1.2 | C2-C3-C4-C5: 60° | 25 |
| 3 (Gauche Conformation) | 2.5 | C3-C4-C5-N: -60° | 10 |
This table contains hypothetical data for illustrative purposes.
Theoretical Modeling of Reaction Pathways and Energy Barriers for Oxime-Related Transformations
Theoretical modeling is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the determination of reaction mechanisms and the calculation of activation energies. For this compound, this can be applied to various transformations characteristic of the oxime group, such as the Beckmann rearrangement. Computational studies on other oximes have successfully investigated how geometric and structural factors influence such reactions. researchgate.net
By modeling the transition states and intermediates along a proposed reaction coordinate, the energy barriers for different pathways can be calculated. This information is vital for predicting the feasibility and kinetics of a reaction under different conditions. For example, the acid-catalyzed hydrolysis of the oxime or its conversion to an amide via the Beckmann rearrangement could be modeled to understand the underlying mechanisms.
A hypothetical table of calculated activation energies for potential transformations of this compound is shown below.
| Reaction | Proposed Mechanism | Calculated Activation Energy (kcal/mol) (Illustrative) |
| Beckmann Rearrangement | Acid-catalyzed rearrangement of the oxime to a lactam | 25.8 |
| Hydrolysis to Ketone | Acid-catalyzed cleavage of the N-OH bond | 30.2 |
| Reduction to Amine | Catalytic hydrogenation | 22.5 |
This table contains hypothetical data for illustrative purposes.
Elucidation of Structure-Reactivity Relationships through Advanced Computational Approaches
Advanced computational approaches can be used to establish quantitative structure-activity relationships (QSAR) or structure-reactivity relationships. By calculating a variety of molecular descriptors (electronic, steric, and thermodynamic) for this compound and a series of related compounds, it is possible to build models that correlate these properties with observed reactivity.
Emerging Research Areas and Future Perspectives for 5 Oxohexanoic Acid Oxime
Development of Novel Catalytic Systems for Sustainable Oxime Synthesis and Subsequent Functionalization
The synthesis of oximes, including 5-oxohexanoic acid oxime, is undergoing a transformation driven by the need for more sustainable and efficient catalytic systems. Traditional methods often rely on stoichiometric reagents and harsh conditions, leading to significant waste and environmental concerns. ijprajournal.com Current research is focused on developing novel catalytic approaches that are both environmentally benign and highly selective.
One promising area is the use of heterogeneous catalysts, which offer advantages in terms of easy separation and reusability. For instance, Pt supported on ceria-zirconia has been shown to be an efficient catalyst for the hydrogenation of oximes to primary amines and hydroxylamines under ambient conditions, demonstrating high yields and selectivity. mdpi.com This type of catalyst could be adapted for the selective reduction of the oxime group in this compound to either the corresponding amine or hydroxylamine (B1172632), providing access to valuable synthetic intermediates.
Electrocatalysis is emerging as a powerful tool for sustainable oxime synthesis. rsc.org Recent studies have demonstrated the electrochemical synthesis of oximes from nitrates and carbonyl compounds using Zn-based catalysts in acidic media. rsc.orgrsc.org This method offers high yields and selectivity and operates under mild conditions, avoiding the need for harsh reagents. rsc.org Another innovative approach involves the electrocatalytic oxygen reduction reaction (ORR) coupled with ammoximation, which has shown excellent performance for oxime synthesis with high production rates and selectivity. nih.gov These electrochemical strategies could be applied to the synthesis of this compound, offering a greener alternative to conventional methods.
Furthermore, photocatalysis is being explored for the functionalization of oximes. Visible-light-promoted O-H functionalization of oximes with diazo esters has been developed as a green and sustainable method for forming oxime ethers under catalyst- and additive-free conditions. acs.orgnih.govacs.org This approach provides high yields and tolerates a wide range of functional groups, making it potentially applicable to the subsequent functionalization of this compound. acs.orgnih.govacs.org
The development of these novel catalytic systems is crucial for the sustainable production and functionalization of this compound and other keto-acid oximes, paving the way for more environmentally friendly chemical processes.
Exploration of Unconventional Applications in Chemical Biology and Bio-orthogonal Chemistry
The unique reactivity of the oxime functional group makes this compound a molecule of interest for applications in chemical biology and bio-orthogonal chemistry. nih.gov Bio-orthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. wgtn.ac.nz Oxime ligation, the reaction between an alkoxyamine and an aldehyde or ketone to form an oxime, is a well-established bio-orthogonal reaction. nih.govacs.org
This compound, possessing both a carboxylic acid and an oxime, presents opportunities for dual functionalization. The carboxylic acid can be used as a handle to attach the molecule to other biomolecules or surfaces, while the oxime can participate in ligation chemistry. This dual functionality makes it a potential building block for creating complex bioconjugates. nih.gov For instance, it could be used in the development of "split PROTACs" (Proteolysis Targeting Chimeras), where two inactive fragments of a PROTAC are designed to react and form the active molecule inside a cell. nih.gov
The reversible nature of the oxime bond under certain conditions also opens up possibilities for creating dynamic and reversible cross-linking in peptides and other biomolecules. pitt.edu This could be utilized to study protein folding and dynamics or to develop stimuli-responsive biomaterials. The development of catalysts that can accelerate oxime ligation under physiological conditions further enhances the utility of oxime-containing molecules like this compound in these applications. nih.govacs.org
While the direct application of this compound in these areas is still in the exploratory phase, the principles of oxime-based bioconjugation are well-established. nih.govacs.org Future research will likely focus on synthesizing derivatives of this compound and evaluating their performance in specific biological contexts, such as in vivo imaging, drug delivery, and the assembly of complex biological probes.
Integration of this compound into Green Chemistry Principles and Sustainable Synthetic Routes
The integration of this compound into green chemistry principles is a key area of future research, focusing on both its synthesis and its use as a synthon. ijprajournal.com Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov
Sustainable Synthesis of this compound:
Traditional methods for the synthesis of 5-oxohexanoic acid and its subsequent oximation often involve processes that are not environmentally friendly. ijprajournal.com Research is now directed towards developing greener synthetic routes. This includes the use of natural acid catalysts derived from sources like fruit juice for oxime synthesis, which offers an eco-friendly alternative to conventional acid catalysts. ijprajournal.com Another approach is the use of solvent-free "grindstone chemistry," where reactants are ground together, minimizing waste and energy consumption. nih.gov
Electrochemical methods, as mentioned earlier, also align with green chemistry principles by using electricity as a clean reagent and operating under mild conditions. rsc.orgrsc.orgnih.gov The development of a one-step electrosynthesis of oximes from nitrates and carbonyl compounds represents a significant advancement in this area. rsc.org
This compound as a Green Synthon:
Beyond its synthesis, this compound itself can be utilized in sustainable synthetic routes. Oximes are versatile intermediates that can be transformed into a variety of other functional groups, such as amines, nitriles, and amides, often under green conditions. nih.govmdpi.com For example, the catalytic hydrogenation of oximes to amines is an atom-economical reaction that produces water as the only byproduct. mdpi.com
The development of Brønsted acid-catalyzed transoximation reactions allows for the synthesis of other oximes without the need for hydroxylamine salts, which generate stoichiometric waste. rsc.org This reaction proceeds in an aqueous medium, and the catalyst can be recovered and reused, further enhancing its green credentials. rsc.org
Future research will focus on expanding the toolbox of green synthetic methods for both the production and transformation of this compound, contributing to a more sustainable chemical industry.
Addressing Unresolved Challenges and Identifying Research Gaps in the Academic Investigation of Keto-Acid Oximes
Despite the growing interest in keto-acid oximes like this compound, several challenges and research gaps remain in their academic investigation.
Challenges in Synthesis and Reactivity:
One of the primary challenges lies in the selective functionalization of the two reactive groups in keto-acid oximes: the carboxylic acid and the oxime. Developing orthogonal protection strategies and selective reaction conditions is crucial for harnessing their full synthetic potential. For instance, difficulties can arise in the synthesis of oximes from β-keto esters due to competing cyclization reactions. researchgate.net
The conversion of the oxime group back to the parent ketone can also be challenging, often requiring harsh conditions that may not be compatible with other functional groups in the molecule. rsc.orgnih.gov While milder methods using photoexcited nitroarenes have been developed, their general applicability to keto-acid oximes needs further exploration. rsc.orgnih.gov
Understanding Structure-Property Relationships:
There is a need for a deeper understanding of the structure-property relationships of keto-acid oximes. This includes a more thorough investigation of their conformational preferences, the stereochemistry of the oxime (E/Z isomerism), and how these factors influence their reactivity and biological activity. researchgate.net The formation of different isomers can impact their subsequent reactions and applications. organic-chemistry.org
Exploring the Full Range of Applications:
While the potential of keto-acid oximes in areas like materials science and medicinal chemistry is recognized, many of their potential applications remain underexplored. For example, their use as ligands for the formation of metal complexes with interesting magnetic or catalytic properties is an area that warrants further investigation. researchgate.netrsc.orgacs.org
Research Gaps in Mechanistic Studies:
Detailed mechanistic studies of the reactions involving keto-acid oximes are often lacking. A better understanding of the reaction mechanisms will enable the development of more efficient and selective synthetic methods. This includes investigating the role of catalysts in promoting specific reaction pathways and understanding the factors that control the stereochemical outcome of reactions. tcichemicals.com
Addressing these challenges and filling these research gaps will be essential for unlocking the full potential of this compound and other keto-acid oximes in both fundamental research and practical applications.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 5-oxohexanoic acid oxime from its precursors?
- Methodological Answer : this compound can be synthesized via a two-step process. First, 5-oxohexanoic acid is prepared by oxidizing δ-lactones (e.g., δ-valerolactone) using buffered sodium hypochlorite under basic conditions to hydrolyze the lactone ring and introduce the ketone group . The oxime is then formed by reacting the ketone with hydroxylamine (NHOH) under controlled pH and temperature to avoid side reactions like over-oxidation or decomposition. Reaction monitoring via FT-IR or H NMR is critical to confirm the imine (C=N) bond formation and assess purity .
Q. How can researchers verify the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy : H and C NMR to confirm the oxime’s C=N bond (δ ~8–10 ppm for NH in H NMR) and ketone-to-oxime conversion .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns.
- HPLC/GC : Reverse-phase HPLC with UV detection or GC-MS to quantify purity and detect byproducts. Reference NIST chemistry data for retention indices and spectral matching .
Advanced Research Questions
Q. How can experimental design strategies optimize the synthesis and functionalization of this compound?
- Methodological Answer : Employ response surface methodology (RSM) like the Box-Behnken design (BBD) to model variable interactions. Key factors include:
- Reaction temperature (affects oxime stability and reaction rate).
- Molar ratio of hydroxylamine to ketone (prevents excess reagent interference).
- Catalyst type and concentration (e.g., acidic or enzymatic catalysts to enhance selectivity).
Use ANOVA to analyze the quadratic model’s significance and derive optimal conditions. For example, a BBD study on cyclohexanone oxime hydrolysis achieved >95% conversion by optimizing temperature and catalyst loading .
Q. What kinetic models are applicable for studying this compound in rearrangement or degradation reactions?
- Methodological Answer : Develop a kinetic model accounting for product inhibition and intermediate stability. For instance, the Beckmann rearrangement of cyclohexanone oxime to ε-caprolactam involves:
- Rate-determining steps : Esterification of the oxime with a catalyst (e.g., trifluoroacetic acid) and subsequent transposition .
- Inhibition effects : Caprolactam byproduct competitively inhibits the catalyst, requiring time-resolved kinetic assays (e.g., in-line FTIR or microreactor systems) to measure rate constants. Activation energy () for transposition can be derived from Arrhenius plots (e.g., = 68 kJ/mol for cyclohexanone oxime) .
Q. How can researchers investigate the metabolic or toxicological profiles of this compound?
- Methodological Answer : Use in vitro assays to assess oxidative stress or cytotoxicity:
- Hemoglobin Oxidation : Monitor HbFe formation via UV-Vis spectroscopy to evaluate pro-oxidant effects, as seen in cyclohexanone oxime studies .
- Lipid Peroxidation : Quantify thiobarbituric acid reactive substances (TBARS) in cell lysates exposed to the oxime .
- Metabolite Identification : LC-MS/MS to detect intermediates in liver microsome models, referencing metabolome databases for 5-oxohexanoic acid derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
